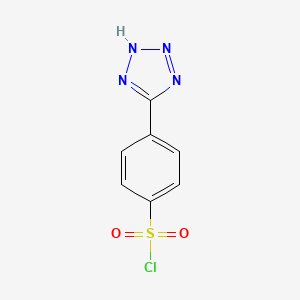

4-(2H-tetrazol-5-yl)benzenesulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2H-tetrazol-5-yl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN4O2S/c8-15(13,14)6-3-1-5(2-4-6)7-9-11-12-10-7/h1-4H,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXFGIDWWUVWVHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNN=N2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40680582 | |

| Record name | 4-(2H-Tetrazol-5-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924964-20-5 | |

| Record name | 4-(2H-Tetrazol-5-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2H-tetrazol-5-yl)benzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(2H-Tetrazol-5-yl)benzenesulfonyl Chloride

Foreword: The Strategic Importance of 4-(2H-Tetrazol-5-yl)benzenesulfonyl Chloride in Modern Drug Discovery

Welcome to a comprehensive exploration of the synthesis of this compound, a molecule of significant interest to the pharmaceutical and medicinal chemistry sectors. This versatile building block incorporates two key pharmacophores: the tetrazole ring, a well-established bioisostere for the carboxylic acid group with enhanced metabolic stability and lipophilicity, and the benzenesulfonyl chloride moiety, a highly reactive functional group pivotal for the construction of sulfonamide-based therapeutics. The strategic combination of these functionalities makes this compound a valuable intermediate in the synthesis of a diverse array of potential drug candidates, from enzyme inhibitors to receptor antagonists. This guide is designed to provide researchers, scientists, and drug development professionals with a deep, practical understanding of the synthesis of this important molecule, grounded in established chemical principles and field-proven insights.

I. Retrosynthetic Analysis and Strategic Considerations

A critical first step in the synthesis of any target molecule is a thorough retrosynthetic analysis to identify plausible synthetic routes. For this compound, two primary strategies emerge:

Route A: Late-Stage Tetrazole Formation. This approach involves the conversion of a pre-existing nitrile group on the benzenesulfonyl chloride backbone into the tetrazole ring. This is arguably the more direct route, leveraging the commercially available starting material, 4-cyanobenzenesulfonyl chloride.

Route B: Late-Stage Sulfonyl Chloride Formation. In this alternative pathway, the tetrazole ring is first constructed on a benzene ring bearing a different functional group, such as a sulfonic acid. The sulfonic acid is then converted to the desired sulfonyl chloride in a subsequent step.

This guide will focus primarily on Route A , as it represents a more convergent and efficient strategy, assuming the stability of the sulfonyl chloride group under the conditions required for tetrazole formation. We will also briefly discuss the synthesis of the key starting material for this route.

II. The Primary Synthetic Pathway: From 4-Cyanobenzenesulfonyl Chloride to the Target Molecule

The cornerstone of this synthesis is the [3+2] cycloaddition reaction between the nitrile group of 4-cyanobenzenesulfonyl chloride and an azide source, typically sodium azide. This reaction is a well-established method for the formation of 5-substituted-1H-tetrazoles.[1] The presence of a catalyst, such as ammonium chloride or a Lewis acid, is often employed to facilitate the reaction.

Mechanism of Tetrazole Formation

The precise mechanism of the azide-nitrile cycloaddition has been a subject of discussion, with evidence pointing towards a stepwise process rather than a concerted [2+3] cycloaddition, especially when using azide salts.[1] The reaction is believed to proceed through the following key steps:

-

Activation of the Nitrile: A Lewis acid or a proton source coordinates to the nitrogen atom of the nitrile group, increasing its electrophilicity.

-

Nucleophilic Attack by Azide: The azide anion then attacks the activated nitrile carbon, forming an imidoyl azide intermediate.

-

Intramolecular Cyclization: The imidoyl azide undergoes an intramolecular cyclization to form the tetrazole ring.

-

Protonation: Subsequent protonation yields the final 5-substituted-1H-tetrazole.

The formation of the aromatic tetrazole ring provides a thermodynamic driving force for this reaction.

Diagram: Proposed Mechanism of Tetrazole Formation

Caption: Proposed stepwise mechanism for the formation of a 5-substituted-1H-tetrazole.

Detailed Experimental Protocol

The following protocol is a robust, self-validating procedure for the synthesis of this compound.

Materials:

-

4-Cyanobenzenesulfonyl chloride

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl)

-

Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Instrumentation:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask, combine 4-cyanobenzenesulfonyl chloride (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 4-cyanobenzenesulfonyl chloride.

-

Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the reaction mixture into a beaker containing ice-water.

-

Acidify the aqueous mixture to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. This will protonate the tetrazole ring and facilitate its precipitation.

-

Stir the mixture for 30 minutes to ensure complete precipitation.

-

-

Isolation and Purification:

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold deionized water to remove any inorganic salts.

-

For further purification, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture. Alternatively, the crude product can be dissolved in ethyl acetate, washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent removed under reduced pressure to yield the purified product.

-

Safety Precautions:

-

Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with metals and acids. Handle with extreme caution in a well-ventilated fume hood.

-

The reaction generates hydrazoic acid (HN₃) in situ, which is also toxic and explosive. Ensure the reaction is performed in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Quantitative Data Summary

| Parameter | Value |

| Starting Material | 4-Cyanobenzenesulfonyl chloride |

| Reagents | Sodium azide, Ammonium chloride |

| Stoichiometry | 1.0 eq : 1.5 eq : 1.5 eq |

| Solvent | Anhydrous Dimethylformamide (DMF) |

| Reaction Temperature | 120-130 °C |

| Reaction Time | 12-24 hours |

| Typical Yield | 70-85% |

Diagram: Synthetic Workflow

Caption: A streamlined workflow for the synthesis of the target molecule.

III. Synthesis of the Key Starting Material: 4-Cyanobenzenesulfonyl Chloride

For a comprehensive understanding, it is beneficial to be familiar with the synthesis of the key starting material, 4-cyanobenzenesulfonyl chloride. A common and effective method involves a Sandmeyer-type reaction starting from 4-aminobenzonitrile.

Procedure Overview:

-

Diazotization: 4-Aminobenzonitrile is treated with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.

-

Sulfonylation: The diazonium salt solution is then added to a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) in the presence of a copper(I) chloride catalyst. This results in the formation of the sulfonyl chloride.

-

Work-up and Isolation: The reaction mixture is then worked up, typically by pouring it into ice-water, followed by extraction with an organic solvent. The organic layer is then washed, dried, and concentrated to yield 4-cyanobenzenesulfonyl chloride.

IV. Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring. The integration and splitting patterns of these signals will be indicative of the 1,4-disubstitution pattern. A broad singlet corresponding to the N-H proton of the tetrazole ring may also be observed, although its chemical shift can be variable and it may exchange with deuterium in deuterated solvents.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms in the benzene ring and the tetrazole ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the sulfonyl chloride group (S=O stretching, typically around 1370 and 1180 cm⁻¹) and the tetrazole ring (N-H and C=N stretching).

-

Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound, confirming the successful synthesis.

-

Melting Point: The melting point of the purified product should be determined and compared to literature values, if available. A sharp melting point is indicative of high purity.

V. Conclusion and Future Perspectives

The synthesis of this compound is a valuable process for medicinal chemists and drug discovery professionals. The outlined procedure, centered on the cycloaddition of sodium azide to 4-cyanobenzenesulfonyl chloride, offers a reliable and efficient route to this important building block. The versatility of the tetrazole and sulfonyl chloride moieties ensures that this compound will continue to be a valuable tool in the development of novel therapeutics. Future research may focus on the development of more sustainable and scalable synthetic methods, potentially exploring flow chemistry or alternative catalytic systems to further enhance the efficiency and safety of this synthesis.

VI. References

-

A series of novel 5-phenyl,1-acyl 1,2,3,4-tetrazoles have been synthesized via condensation of 5-phenyl-1,2,3,4-tetrazoles with various acylating reagents. 5-phenyl-1,2,3,4-tetrazoles was synthesized by the cycloaddition of Benzonitrile with sodium azide and ammonium chloride in presence of Dimethylformamide as solvent. International Journal of ChemTech Research, 2009. --INVALID-LINK--

References

An In-Depth Technical Guide to 4-(2H-tetrazol-5-yl)benzene-1-sulfonyl chloride (CAS Number: 924964-20-5)

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the chemical and physical properties, potential biological significance, and handling considerations for 4-(2H-tetrazol-5-yl)benzene-1-sulfonyl chloride. As a molecule incorporating both a reactive sulfonyl chloride and a biologically significant tetrazole moiety, this compound stands as a versatile building block in medicinal chemistry and materials science. This document synthesizes available data to offer field-proven insights and support the research and development endeavors of scientists in related disciplines.

Chemical Identity and Molecular Structure

At its core, 4-(2H-tetrazol-5-yl)benzene-1-sulfonyl chloride is an aromatic sulfonyl chloride distinguished by the presence of a tetrazole ring. The structural integration of these two functional groups dictates its chemical reactivity and potential applications.

-

IUPAC Name: 4-(2H-tetrazol-5-yl)benzene-1-sulfonyl chloride

-

Synonyms: 4-(2H-tetrazol-5-yl)benzenesulfonyl chloride

-

CAS Number: 924964-20-5

-

Molecular Formula: C₇H₅ClN₄O₂S

-

Molecular Weight: 244.66 g/mol

Molecular Structure:

Caption: 2D structure of 4-(2H-tetrazol-5-yl)benzene-1-sulfonyl chloride.

Physicochemical Properties

Precise experimental data for the physicochemical properties of 4-(2H-tetrazol-5-yl)benzene-1-sulfonyl chloride are not extensively documented. However, predictions based on its structural analogues, such as benzenesulfonyl chloride and other substituted derivatives, can provide valuable insights.

| Property | Value/Information | Source/Basis |

| Melting Point | Expected to be a solid at room temperature. The melting point of the related 4-cyanobenzenesulfonyl chloride is 107-111 °C. | Analogy to related compounds |

| Boiling Point | Likely to decompose at high temperatures, a characteristic of many sulfonyl chlorides.[1] | General chemical principles |

| Solubility | Expected to be soluble in polar organic solvents such as ethers and alcohols, but insoluble in cold water.[1] It will likely react with protic solvents like water and alcohols. | Analogy to benzenesulfonyl chloride |

| Stability | The compound is expected to be stable under anhydrous conditions. However, it is sensitive to moisture and will hydrolyze. It is incompatible with strong oxidizing agents and bases.[2] | General reactivity of sulfonyl chlorides |

Synthesis and Reactivity

The synthesis of 4-(2H-tetrazol-5-yl)benzene-1-sulfonyl chloride is not explicitly detailed in readily available literature. However, a plausible and widely utilized synthetic route involves the [2+3] cycloaddition reaction between a nitrile and an azide.[3]

Proposed Synthetic Pathway:

Caption: Proposed synthesis of the target compound from 4-cyanobenzenesulfonyl chloride.

Experimental Protocol Insight:

A general procedure for this type of transformation would involve reacting 4-cyanobenzenesulfonyl chloride with an azide source, such as sodium azide, in the presence of a Lewis acid catalyst. The reaction is typically carried out in a suitable aprotic solvent.

Key Reactivity:

The chemical behavior of this molecule is dominated by the electrophilic nature of the sulfonyl chloride group. This functional group readily reacts with nucleophiles, making it a valuable precursor for the synthesis of a wide array of derivatives.

-

Reaction with Amines: Forms sulfonamides.

-

Reaction with Alcohols and Phenols: Yields sulfonate esters.

-

Hydrolysis: Reacts with water to produce the corresponding sulfonic acid and hydrochloric acid.

This reactivity profile underscores its utility as a versatile building block for creating libraries of compounds for screening in drug discovery programs.

Potential Biological Activity and Applications

While specific biological data for 4-(2H-tetrazol-5-yl)benzene-1-sulfonyl chloride is not available in the public domain, the tetrazole moiety is a well-established pharmacophore in medicinal chemistry. Tetrazoles are often employed as bioisosteres for carboxylic acids, offering improved metabolic stability and pharmacokinetic properties.

Derivatives of tetrazole have demonstrated a broad spectrum of biological activities, including:

-

Antihypertensive

-

Antimicrobial

-

Anticancer

-

Anti-inflammatory

-

Antiviral

-

Antidiabetic

Given that many biologically active sulfonamides are known, it is plausible that sulfonamide derivatives of 4-(2H-tetrazol-5-yl)benzene-1-sulfonyl chloride could exhibit interesting pharmacological properties. For instance, the combination of a sulfonamide, a known pharmacophore in various drugs, with a tetrazole ring could lead to novel compounds with unique biological profiles.

Safety, Handling, and Storage

As a sulfonyl chloride, this compound should be handled with care in a well-ventilated fume hood. It is expected to be corrosive and an irritant to the skin, eyes, and respiratory system.

Personal Protective Equipment (PPE):

-

Safety goggles or a face shield

-

Chemical-resistant gloves

-

Lab coat

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust or vapors.

-

Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from moisture, strong bases, and oxidizing agents.

First Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

4-(2H-tetrazol-5-yl)benzene-1-sulfonyl chloride is a chemical compound with significant potential as a building block in the synthesis of novel molecules for pharmaceutical and materials science applications. Its dual functionality, combining the reactivity of a sulfonyl chloride with the biological relevance of a tetrazole, makes it a valuable tool for researchers. While specific experimental data for this compound is limited, this guide provides a foundational understanding based on the known chemistry of its constituent functional groups and related analogues. Further research into the synthesis, reactivity, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential.

References

Elucidating the Mechanistic Pathways to Tetrazole Benzenesulfonyl Chlorides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

Tetrazole benzenesulfonyl chlorides represent a critical class of chemical intermediates, strategically positioned at the intersection of bioisosteres and reactive handles for sulfonamide synthesis. Their utility in medicinal chemistry and drug development is significant, yet the mechanistic intricacies of their formation are multifaceted. This guide provides a comprehensive exploration of the core synthetic strategies and underlying reaction mechanisms for constructing these valuable compounds. We will deconstruct the process into its two fundamental components: the formation of the tetrazole heterocycle and the installation of the benzenesulfonyl chloride moiety. Three primary mechanistic routes are analyzed in depth: (1) the conversion of a pre-existing tetrazolyl benzenesulfonic acid, (2) the application of Sandmeyer-type chemistry on an aminoaryl tetrazole precursor, and (3) advanced multicomponent reactions for convergent synthesis. By examining the causality behind experimental choices and providing validated protocols, this document serves as an authoritative resource for researchers aiming to synthesize, understand, and leverage these important molecular scaffolds.

Part 1: The Genesis of the Tetrazole Ring - A Mechanistic Deep Dive

The cornerstone of the target molecule is the tetrazole ring, a bioisostere of the carboxylic acid group, prized for its metabolic stability and pharmacokinetic advantages.[1] Its most common synthesis involves the formal [3+2] cycloaddition between a nitrile (the two-atom component) and an azide source (the three-atom component).[2][3] While often depicted as a simple concerted reaction, the true mechanism is a subject of continued investigation, with significant evidence pointing towards a more complex, stepwise pathway.

Theoretical studies, particularly density functional theory (DFT) calculations, have challenged the long-held assumption of a purely concerted [2+3] cycloaddition for the reaction between azide salts and nitriles.[4][5] The prevailing alternative mechanism involves an initial nitrile activation step, leading to the formation of a crucial imidoyl azide intermediate. This intermediate subsequently undergoes an intramolecular cyclization to yield the tetrazole ring.[2][6] The activation barriers for this process are strongly correlated with the electronic nature of the nitrile substituent; electron-withdrawing groups significantly lower the barrier, facilitating the reaction.[4]

Figure 1: Competing mechanisms for tetrazole ring formation from a nitrile and an azide ion.

Part 2: Forging the Benzenesulfonyl Chloride - Core Synthetic Strategies

With the tetrazole ring in place, the introduction of the highly reactive sulfonyl chloride group is the next critical challenge. The synthetic strategy chosen depends heavily on the available starting materials and the overall molecular architecture. We will explore the three most field-proven approaches.

Strategy A: Chlorination of a Tetrazolyl Benzenesulfonic Acid Precursor

This is arguably the most direct and industrially relevant method, starting from a stable, often commercially available, sulfonic acid or sulfonate salt. The core transformation involves the conversion of the -SO₃H or -SO₃⁻ group into the -SO₂Cl functionality.

Mechanism & Rationale: The reaction typically employs a potent chlorinating agent like chlorosulfonic acid, often in conjunction with thionyl chloride (SOCl₂).[7] The presence of a catalytic amount of N,N-dimethylformamide (DMF) is common and serves a critical role. DMF reacts with thionyl chloride to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl, a highly reactive electrophilic chlorinating species that is more effective than thionyl chloride alone. This reagent activates the sulfonate group, facilitating nucleophilic attack by chloride ions to displace the oxygen atoms and form the desired sulfonyl chloride.

A patent for the preparation of 3-(5-mercapto-1-tetrazolyl)benzene sulfonyl chloride provides a robust example of this strategy, reacting the corresponding sodium sulfonate with chlorosulfonic acid and thionyl chloride.[7]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chalcogen.ro [chalcogen.ro]

- 4. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of tetrazole formation by addition of azide to nitriles. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Preparation method of 3-(5-mercapto-1-tetrazolyl)benzene sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(2H-tetrazol-5-yl)benzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic data for 4-(2H-tetrazol-5-yl)benzenesulfonyl chloride, a heterocyclic building block with potential applications in medicinal chemistry and materials science.[1][2] As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the principles behind the spectroscopic characterization of this molecule. We will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the expected spectral features based on the compound's structure and data from related molecules. This guide is intended to serve as a valuable resource for researchers in the synthesis and application of novel chemical entities.

Introduction to this compound

This compound is a bifunctional molecule featuring a reactive sulfonyl chloride group and a tetrazole ring. The sulfonyl chloride moiety is a versatile functional group for the synthesis of sulfonamides, which are a cornerstone of many pharmaceutical compounds. The tetrazole ring is a well-known bioisostere for carboxylic acids and is found in numerous bioactive molecules, contributing to their metabolic stability and binding interactions.[3] The combination of these two functionalities in a single molecule makes it a valuable intermediate for the synthesis of novel compounds with potential therapeutic applications.

Molecular Structure and Properties:

Predicted ¹H NMR Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For this compound, the ¹H NMR spectrum is expected to be relatively simple, dominated by signals from the aromatic protons.

Expected ¹H NMR Data (Predicted)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Ar-H (ortho to -SO₂Cl) | 8.0 - 8.2 | Doublet | 8 - 9 | 2H |

| Ar-H (ortho to -C₅N₄H) | 7.8 - 8.0 | Doublet | 8 - 9 | 2H |

| Tetrazole N-H | 15 - 17 (broad) | Singlet | - | 1H |

Rationale and Interpretation:

The aromatic region of the spectrum is anticipated to show a classic AA'BB' system, which often appears as two distinct doublets for para-substituted benzene rings.

-

Protons ortho to the Sulfonyl Chloride Group: The sulfonyl chloride group is a strong electron-withdrawing group, which deshields the adjacent protons, causing them to resonate at a lower field (higher ppm value). We predict this signal to appear in the range of 8.0 - 8.2 ppm. This prediction is based on the known chemical shifts of similar compounds like 4-fluorobenzenesulfonyl chloride, where the protons ortho to the sulfonyl group appear at around 8.08 ppm.[8]

-

Protons ortho to the Tetrazole Ring: The tetrazole ring also exhibits electron-withdrawing character, though typically less so than a sulfonyl chloride group. Therefore, the protons adjacent to the tetrazole moiety are expected to be deshielded, but to a lesser extent than those next to the sulfonyl chloride. A predicted chemical shift of 7.8 - 8.0 ppm is reasonable.

-

Tetrazole N-H Proton: The proton attached to the nitrogen of the tetrazole ring is acidic and its chemical shift can be highly variable and concentration-dependent. It is also subject to exchange with protic solvents. In a non-protic solvent like DMSO-d₆, this proton is expected to appear as a broad singlet at a very downfield position, potentially between 15 and 17 ppm.

Predicted ¹³C NMR Spectroscopic Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound will reflect the electronic effects of the sulfonyl chloride and tetrazole substituents on the benzene ring.

Expected ¹³C NMR Data (Predicted)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-SO₂Cl | 145 - 150 |

| C-ortho to -SO₂Cl | 128 - 130 |

| C-ortho to -C₅N₄H | 126 - 128 |

| C-C₅N₄H | 135 - 140 |

| C-tetrazole | 150 - 155 |

Rationale and Interpretation:

-

Carbons Attached to Substituents: The carbons directly attached to the electron-withdrawing sulfonyl chloride and tetrazole groups are expected to be the most deshielded and therefore appear at the lowest field. The carbon attached to the sulfonyl chloride (C-SO₂Cl) is predicted to be in the 145-150 ppm range, by analogy to benzenesulfonyl chloride itself.[9] The carbon attached to the tetrazole ring (C-C₅N₄H) is also expected to be significantly downfield.

-

Aromatic Carbons: The chemical shifts of the other aromatic carbons will be influenced by the electronic effects of the two substituents. The ortho and meta carbons will have distinct chemical shifts, providing further confirmation of the substitution pattern.

-

Tetrazole Carbon: The carbon atom within the tetrazole ring is expected to have a chemical shift in the range of 150-155 ppm, based on data for other 5-substituted tetrazoles.[10]

Predicted Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expected IR Absorption Bands (Predicted)

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Tetrazole) | 3000 - 3200 (broad) | Medium |

| C-H Stretch (Aromatic) | 3050 - 3150 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong |

| S=O Asymmetric Stretch | 1370 - 1390 | Strong |

| S=O Symmetric Stretch | 1170 - 1190 | Strong |

| S-Cl Stretch | 550 - 650 | Strong |

Rationale and Interpretation:

-

Sulfonyl Chloride Group: The most characteristic peaks in the IR spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group. These are expected at approximately 1370-1390 cm⁻¹ and 1170-1190 cm⁻¹, respectively.[11][12][13]

-

Tetrazole Ring: The N-H stretching vibration of the tetrazole ring is expected to appear as a broad band in the 3000-3200 cm⁻¹ region. The C=N and N=N stretching vibrations within the ring will contribute to the fingerprint region of the spectrum.

-

Aromatic Ring: The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the C=C stretching vibrations will give rise to absorptions in the 1450-1600 cm⁻¹ region.

Predicted Mass Spectrometric Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.

Expected Mass Spectrometry Data (Predicted)

-

Molecular Ion (M⁺): An electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 244, with an isotopic peak at m/z 246 due to the presence of the ³⁷Cl isotope (approximately one-third the intensity of the m/z 244 peak).

-

Major Fragmentation Pathways:

-

Loss of Cl: [M-Cl]⁺ at m/z 209.

-

Loss of SO₂Cl: [M-SO₂Cl]⁺ at m/z 145.

-

Loss of N₂ from the tetrazole ring: This is a common fragmentation pathway for tetrazoles.

-

Experimental Protocol: ¹H NMR Spectroscopy

This section provides a standardized protocol for the acquisition of a high-quality ¹H NMR spectrum of this compound.

Objective: To obtain a high-resolution ¹H NMR spectrum for structural verification.

Materials:

-

This compound (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tube (5 mm)

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation: a. Weigh approximately 5-10 mg of the compound directly into a clean, dry NMR tube. b. Add approximately 0.6 mL of deuterated solvent (DMSO-d₆ is recommended due to the potential for N-H protons). c. Secure the cap on the NMR tube and vortex gently until the sample is fully dissolved.

-

Instrument Setup (for a 400 MHz Spectrometer): a. Insert the NMR tube into the spinner and place it in the magnet. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity. d. Set the spectral width to cover the expected range of proton signals (e.g., -2 to 18 ppm). e. Set the number of scans to 16 or higher to achieve a good signal-to-noise ratio. f. Set the relaxation delay to at least 2 seconds to ensure quantitative integration.

-

Data Acquisition: a. Acquire the Free Induction Decay (FID).

-

Data Processing: a. Apply a Fourier transform to the FID. b. Phase the resulting spectrum. c. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm). d. Integrate the signals to determine the relative number of protons. e. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound, integrating the data from multiple analytical techniques for unambiguous structure elucidation.

Caption: Workflow for structural elucidation.

Conclusion

References

- 1. 924964-20-5 | 4-(2H-Tetrazol-5-yl)benzene-1-sulfonyl chloride - Moldb [moldb.com]

- 2. CAS 924964-20-5: 4-(2H-Tetrazol-5-il)bencenosulfonil cloru… [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. 924964-20-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. This compound | 924964-20-5 | ZLB96420 [biosynth.com]

- 6. manchesterorganics.com [manchesterorganics.com]

- 7. This compound | 924964-20-5 [chemicalbook.com]

- 8. 4-Fluorobenzenesulfonyl chloride(349-88-2) 1H NMR spectrum [chemicalbook.com]

- 9. Benzenesulfonyl chloride(98-09-9) 13C NMR spectrum [chemicalbook.com]

- 10. Tetrazole(288-94-8) 13C NMR spectrum [chemicalbook.com]

- 11. Benzenesulfonyl chloride [webbook.nist.gov]

- 12. Benzenesulfonyl chloride(98-09-9) IR Spectrum [m.chemicalbook.com]

- 13. Benzenesulfonyl chloride, 4-methyl- [webbook.nist.gov]

An In-depth Technical Guide to the Physical and Chemical Characteristics of 4-(2H-tetrazol-5-yl)benzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 4-(2H-tetrazol-5-yl)benzenesulfonyl chloride, a key building block in medicinal chemistry and drug development. The document delves into the compound's structural features, physicochemical properties, and reactivity. A plausible synthetic route and detailed characterization methodologies are presented, drawing upon established chemical principles and data from analogous compounds. This guide is intended to be an essential resource for researchers engaged in the synthesis and application of tetrazole-containing molecules and sulfonyl chloride chemistry, facilitating informed experimental design and execution.

Introduction: The Significance of this compound in Medicinal Chemistry

The tetrazole moiety is a well-recognized bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties in drug candidates.[1] The incorporation of a sulfonyl chloride functional group onto a tetrazole-bearing scaffold, as seen in this compound, provides a reactive handle for the facile introduction of the tetrazole pharmacophore into a diverse range of molecular architectures. This bifunctional nature makes it a valuable reagent for the synthesis of novel sulfonamides, which are a cornerstone of many therapeutic agents. Understanding the fundamental physical and chemical properties of this compound is therefore paramount for its effective utilization in drug discovery programs.

Molecular Structure and Physicochemical Properties

The foundational characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in chemical synthesis.

Structural and General Information

| Property | Value | Source |

| Chemical Name | This compound | [2][3][4][5][6] |

| CAS Number | 924964-20-5 | [2][3][4][5] |

| Molecular Formula | C₇H₅ClN₄O₂S | [2][3][4][5][6] |

| Molecular Weight | 244.66 g/mol | [2][3][5] |

| Appearance | Solid (predicted) | [7] |

| Purity | Typically ≥97% from commercial suppliers | [5] |

Predicted Physical Properties

-

Melting Point: The melting point of the related compound, 4-cyanobenzenesulfonyl chloride, is 107-111 °C.[8] Given the structural similarity and the potential for hydrogen bonding from the tetrazole ring, it is anticipated that this compound will be a solid with a relatively high melting point, likely exceeding 100 °C.

-

Solubility: Benzenesulfonyl chlorides are generally soluble in a range of organic solvents.[9] It is expected that this compound will be soluble in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile, which are common solvents for reactions involving sulfonyl chlorides and for the synthesis of tetrazoles.[1] Its solubility in less polar solvents like dichloromethane and ethyl acetate may be moderate. Due to the reactive nature of the sulfonyl chloride group with water, it is expected to be insoluble and reactive in aqueous solutions.[7]

Synthesis and Purification: A Plausible Experimental Protocol

While a specific, detailed synthesis for this compound is not widely published, a robust protocol can be designed based on well-established synthetic transformations. The most logical approach involves a two-step sequence starting from 4-cyanobenzenesulfonyl chloride.

Synthetic Pathway

Caption: Proposed synthetic route to this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of this compound from 4-Cyanobenzenesulfonyl chloride

This reaction is a [3+2] cycloaddition, a common method for synthesizing 5-substituted-1H-tetrazoles from nitriles.[1]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 4-cyanobenzenesulfonyl chloride (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Addition of Reagents: To the stirred solution, add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).

-

Reaction Conditions: Heat the reaction mixture to 110-120 °C and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water. Acidify the mixture with dilute hydrochloric acid to a pH of 2-3.

-

Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water.

Step 2: Purification

-

Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or acetonitrile/water mixture.

-

Drying: Dry the purified solid under vacuum to remove any residual solvent.

Causality and Self-Validation

-

Choice of Reagents: Sodium azide is the azide source for the cycloaddition, and ammonium chloride acts as a proton source in situ, which is often catalytic in these reactions.[1] DMF is an excellent polar aprotic solvent for this transformation.

-

Reaction Monitoring: TLC is a crucial and straightforward technique to monitor the disappearance of the starting material and the appearance of the product, ensuring the reaction goes to completion and preventing the formation of byproducts due to prolonged heating.

-

Purification Strategy: The acidic work-up ensures the protonation of the tetrazole ring, aiding in its precipitation. Recrystallization is a standard and effective method for purifying solid organic compounds, and the choice of solvent will depend on the solubility profile of the product.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the sulfonyl chloride group would appear further downfield than those ortho to the tetrazole ring due to the stronger electron-withdrawing nature of the SO₂Cl group. A broad singlet corresponding to the N-H proton of the tetrazole ring is also anticipated, which would be exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum would display characteristic signals for the aromatic carbons, with the carbon attached to the sulfonyl chloride group being the most deshielded. The carbon of the tetrazole ring would also have a distinct chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the key functional groups:

-

S=O stretch: Strong asymmetric and symmetric stretching vibrations for the sulfonyl group, typically in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively.

-

S-Cl stretch: A characteristic absorption for the sulfonyl chloride bond.

-

N-H stretch: A broad absorption band in the region of 3200-2500 cm⁻¹ for the N-H bond of the tetrazole ring.

-

C=N and N=N stretches: Absorptions associated with the tetrazole ring.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. The mass spectrum would also show a characteristic isotopic pattern for the presence of one chlorine atom.

Reactivity and Handling

Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group. It will readily react with nucleophiles such as amines, alcohols, and phenols to form the corresponding sulfonamides and sulfonate esters. The tetrazole ring is generally stable under these conditions but can participate in its own set of reactions, such as N-alkylation.

Caption: Key reactions of this compound.

Handling and Safety Precautions

As with other sulfonyl chlorides, this compound should be handled with care in a well-ventilated fume hood. It is classified as an irritant and may cause allergic skin reactions.[7] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. It is moisture-sensitive and will hydrolyze to the corresponding sulfonic acid and hydrochloric acid. Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel compounds in drug discovery. This guide has provided a detailed overview of its physical and chemical properties, a plausible and well-reasoned synthetic protocol, and expected analytical characteristics. By understanding these fundamental aspects, researchers can confidently and safely incorporate this important reagent into their synthetic strategies, paving the way for the development of new therapeutic agents.

References

- 1. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 924964-20-5 | ZLB96420 [biosynth.com]

- 3. 924964-20-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. 924964-20-5 | 4-(2H-Tetrazol-5-yl)benzene-1-sulfonyl chloride - Moldb [moldb.com]

- 6. PubChemLite - 4-(1h-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride (C7H5ClN4O2S) [pubchemlite.lcsb.uni.lu]

- 7. CAS 924964-20-5: 4-(2H-Tetrazol-5-yl)benzenesulfonyl chlor… [cymitquimica.com]

- 8. 4-Cyanobenzenesulfonyl chloride 97 49584-26-1 [sigmaaldrich.com]

- 9. Buy this compound | 924964-20-5 [smolecule.com]

An In-Depth Technical Guide to 4-(2H-Tetrazol-5-yl)benzene-1-sulfonyl chloride: Synthesis, Characterization, and Application in Medicinal Chemistry

This guide provides a comprehensive technical overview of 4-(2H-tetrazol-5-yl)benzene-1-sulfonyl chloride, a key building block in the synthesis of novel sulfonamide-based therapeutic agents. We will delve into its chemical identity, provide a robust, field-proven synthetic pathway, detail its expected spectroscopic characteristics, and demonstrate its primary application in the construction of complex molecular scaffolds for drug discovery.

Core Chemical Identity and Properties

IUPAC Name: 4-(2H-Tetrazol-5-yl)benzene-1-sulfonyl chloride[1]

The structure consists of a benzene ring substituted at the 1- and 4-positions with a sulfonyl chloride group and a 5-tetrazolyl group, respectively. The tetrazole ring, a bioisostere of the carboxylic acid group, is a critical pharmacophore in modern medicinal chemistry, often enhancing metabolic stability and binding affinity.[2]

| Property | Value | Source |

| CAS Number | 924964-20-5 | [1] |

| Molecular Formula | C₇H₅ClN₄O₂S | [1] |

| Molecular Weight | 244.66 g/mol | [1] |

| Appearance | Expected to be a solid | General Knowledge |

| Solubility | Soluble in polar organic solvents | General Knowledge |

Strategic Synthesis of 4-(2H-Tetrazol-5-yl)benzene-1-sulfonyl chloride

The synthesis of the title compound is a multi-step process that requires careful control of reaction conditions. The presented pathway is a logical convergence of well-established, high-yielding transformations, beginning with a commercially available starting material, 4-cyanobenzoic acid. The overall workflow is depicted below.

Caption: Overall synthetic workflow for 4-(2H-tetrazol-5-yl)benzene-1-sulfonyl chloride.

Step 1: Synthesis of 4-(1H-Tetrazol-5-yl)benzonitrile

The initial step involves the conversion of a nitrile to a tetrazole. This is a cornerstone reaction in the synthesis of many pharmaceutical agents. The [3+2] cycloaddition of an azide anion to a nitrile is a robust and widely used method.[3] We begin with 4-cyanobenzonitrile as a readily available starting material.

Protocol: [3+2] Cycloaddition for Tetrazole Formation

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 4-cyanobenzonitrile (1 equivalent) in N,N-dimethylformamide (DMF).

-

Addition of Reagents: Add sodium azide (NaN₃, 1.5 equivalents) and triethylammonium chloride (Et₃N·HCl, 1.5 equivalents) to the suspension.

-

Reaction Conditions: Heat the mixture to 120-130 °C and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water. Acidify the aqueous solution with 2M HCl to a pH of 2-3.

-

Isolation: The product, 4-(1H-tetrazol-5-yl)benzonitrile, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Hydrolysis to 4-(1H-Tetrazol-5-yl)benzoic Acid

The nitrile group of the intermediate is then hydrolyzed to a carboxylic acid. This can be achieved under either acidic or basic conditions.[4][5][6][7][8]

Protocol: Acid-Catalyzed Nitrile Hydrolysis

-

Reaction Setup: Suspend 4-(1H-tetrazol-5-yl)benzonitrile (1 equivalent) in a mixture of concentrated hydrochloric acid and water (1:1 v/v).

-

Reaction Conditions: Heat the mixture to reflux for 4-6 hours. The reaction can be monitored by the disappearance of the starting material on TLC.

-

Isolation: Upon cooling, the carboxylic acid product will precipitate. Collect the solid by filtration, wash with cold water, and dry.

Step 3: Sulfonation of 4-(1H-Tetrazol-5-yl)benzoic Acid

Direct sulfonation of the aromatic ring is the next key transformation. This electrophilic aromatic substitution is a standard procedure in organic synthesis.

Protocol: Aromatic Sulfonation

-

Reaction Setup: In a flask equipped for heating, add fuming sulfuric acid (oleum).

-

Addition of Starting Material: Carefully add 4-(1H-tetrazol-5-yl)benzoic acid (1 equivalent) in portions to the oleum, maintaining the temperature below 40°C.

-

Reaction Conditions: Heat the reaction mixture to 80-90°C for 2-4 hours.

-

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. The sulfonic acid product will precipitate.

-

Isolation: Collect the solid by filtration, wash with a small amount of cold water, and dry thoroughly.

Step 4: Chlorination to 4-(1H-Tetrazol-5-yl)benzene-1-sulfonyl chloride

The final step is the conversion of the sulfonic acid to the target sulfonyl chloride. This is reliably achieved using thionyl chloride with a catalytic amount of DMF. The DMF acts as a catalyst by forming the Vilsmeier reagent in situ, which is a more reactive chlorinating agent.[9]

Protocol: Sulfonic Acid to Sulfonyl Chloride Conversion

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂ byproducts), suspend the dried 4-(1H-tetrazol-5-yl)benzenesulfonic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂, 3-5 equivalents).

-

Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 equivalents).

-

Reaction Conditions: Heat the mixture to reflux (approximately 76 °C) for 2-4 hours. The reaction is complete when the evolution of gas ceases and the solid has dissolved.

-

Isolation: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure.

-

Purification: The crude 4-(1H-tetrazol-5-yl)benzene-1-sulfonyl chloride can be purified by recrystallization from a suitable solvent like toluene or by trituration with hexanes to yield the final product.

Expected Spectroscopic Characteristics

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet system in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the four protons on the benzene ring. Due to the substitution pattern, two distinct doublet signals are anticipated. A broad singlet corresponding to the N-H proton of the tetrazole ring may also be observed, typically at a downfield chemical shift (>10 ppm), though its presence and position can be concentration and solvent dependent.

¹³C NMR: The carbon NMR will show signals for the six aromatic carbons. The carbon attached to the sulfonyl chloride group will be significantly downfield. The carbon of the tetrazole ring will also have a characteristic chemical shift. Based on data for 4-(1H-tetrazol-5-yl)benzonitrile, the aromatic carbons would appear in the δ 120-140 ppm range, with the tetrazole carbon appearing further downfield.[10]

IR Spectroscopy: The infrared spectrum will be characterized by strong absorptions corresponding to the sulfonyl chloride group, typically in the regions of 1370-1380 cm⁻¹ (asymmetric SO₂ stretch) and 1180-1190 cm⁻¹ (symmetric SO₂ stretch).[9][11] The tetrazole ring will show characteristic C=N and N=N stretching vibrations. A broad N-H stretch from the tetrazole may also be present around 3000-3400 cm⁻¹.

Mass Spectrometry: Under electron ionization (EI), the molecular ion peak is expected. A characteristic fragmentation pattern for aromatic sulfonyl chlorides is the loss of SO₂ (64 Da).[2][12][13] Other fragmentations may include the loss of Cl and subsequent rearrangements.

Application in Sulfonamide Synthesis

The primary utility of 4-(2H-tetrazol-5-yl)benzene-1-sulfonyl chloride is as an electrophile for the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities.[14][15] The reaction with a primary or secondary amine is a straightforward and high-yielding transformation.

Caption: General reaction scheme for the synthesis of sulfonamides.

Protocol: Synthesis of a Representative Sulfonamide

-

Reaction Setup: Dissolve the primary or secondary amine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen). Add a non-nucleophilic base like triethylamine (Et₃N) or pyridine (1.2 equivalents).

-

Addition of Sulfonyl Chloride: Dissolve 4-(1H-tetrazol-5-yl)benzene-1-sulfonyl chloride (1.1 equivalents) in the same solvent and add it dropwise to the amine solution at 0 °C.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, wash the reaction mixture with 1M HCl to remove excess base and amine. Then wash with saturated sodium bicarbonate solution and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude sulfonamide can be purified by column chromatography on silica gel or by recrystallization.

This protocol provides a versatile method for generating a library of novel sulfonamide derivatives for screening in drug discovery programs. The incorporation of the tetrazole moiety is a strategic choice to enhance the pharmacological properties of the resulting compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. thieme-connect.com [thieme-connect.com]

- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 5. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Benzenesulfonyl chloride [webbook.nist.gov]

- 10. rsc.org [rsc.org]

- 11. Benzenesulfonyl chloride(98-09-9) IR Spectrum [chemicalbook.com]

- 12. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Reactivity of Tetrazole Sulfonyl Chlorides

Executive Summary

Tetrazole sulfonyl chlorides represent a fascinating yet challenging class of chemical reagents. Their unique molecular architecture, combining the high-nitrogen, energetic tetrazole ring with the highly reactive sulfonyl chloride functional group, imparts a distinct profile of properties. This guide offers a comprehensive exploration of the stability and reactivity of these compounds. We delve into the structural underpinnings of their behavior, provide field-proven insights into their thermal and chemical limitations, and outline their synthetic utility, particularly in the construction of complex sulfonamides for pharmaceutical discovery. Crucially, this document emphasizes the causality behind experimental observations and provides actionable protocols and safety directives to enable researchers to harness the potential of tetrazole sulfonyl chlorides effectively and safely.

The Duality of the Tetrazole Sulfonyl Chloride Scaffold: An Introduction

In the landscape of medicinal chemistry and drug development, the tetrazole moiety is a well-regarded privileged scaffold, often employed as a bioisostere for carboxylic acids to enhance metabolic stability and potency.[1][2][3] When this heterocyclic system is appended to a sulfonyl chloride, the resulting molecule becomes a powerful synthetic intermediate. Sulfonyl chlorides are cornerstone reagents for the synthesis of sulfonamides, a chemical class present in a vast array of marketed drugs.

The combination, however, is one of contrasts. The tetrazole ring is inherently energy-rich due to its high nitrogen content, which predisposes it to thermal decomposition, often with the release of nitrogen gas.[4][5][6] The sulfonyl chloride group is a potent electrophile, highly susceptible to hydrolysis and reaction with a wide range of nucleophiles.[7] Understanding the interplay between these two functionalities is paramount for any scientist seeking to utilize these reagents. This guide will dissect this interplay, providing a foundational understanding of the factors governing their stability and a practical framework for their reactive applications.

Structural and Electronic Features Governing Behavior

The stability and reactivity of a tetrazole sulfonyl chloride are not arbitrary; they are dictated by the molecule's electronic and structural properties. The electron-withdrawing nature of the sulfonyl chloride group significantly influences the electronics of the attached tetrazole ring, and vice-versa.

-

The Tetrazole Ring: A five-membered aromatic ring containing four nitrogen atoms. Its high nitrogen content leads to a high positive heat of formation.[8][9] The specific substitution pattern (e.g., 1-substituted vs. 2-substituted) can dramatically alter the stability, with different isomers exhibiting different decomposition pathways.[5][10]

-

The Sulfonyl Chloride Group (-SO₂Cl): A powerful electrophilic moiety. The sulfur atom is highly electron-deficient due to the presence of two electronegative oxygen atoms and a chlorine atom, making it an excellent target for nucleophilic attack.

The direct attachment of the -SO₂Cl group to the tetrazole ring creates a molecule where the stability of the ring and the reactivity of the sulfonyl chloride are intrinsically linked.

Stability Profile: A Matter of Controlled Energy

The primary concern when handling tetrazole derivatives is their potential for rapid, energetic decomposition.[6] While many non-energetically substituted tetrazoles are safe to handle, the introduction of the sulfonyl chloride group warrants significant caution.[6]

Thermal Stability and Decomposition

The thermal decomposition of tetrazoles can proceed through different pathways, primarily involving the elimination of molecular nitrogen (N₂) or hydrazoic acid (HN₃).[4][11] The exact pathway and onset temperature depend heavily on the substituents.[5][10]

-

Decomposition Onset: For many tetrazole derivatives, decomposition begins in the range of 150-250°C.[5] For instance, 1-hydroxy-5-methyltetrazole begins to decompose at 194°C.[9] While specific data for many tetrazole sulfonyl chlorides is sparse in public literature, it is prudent to assume they possess lower thermal stability than their sulfonyl fluoride counterparts.[12]

-

Mechanism: The decomposition of N-substituted tetrazoles is often suggested to begin with the direct elimination of a nitrogen molecule from the ring.[10] This process generates highly reactive intermediates like nitrenes or nitrilimines, which then lead to a variety of final products.[5]

Key Insight: The decomposition is an exothermic process that can self-accelerate. Therefore, heating these compounds should always be done with extreme caution, behind a blast shield, and on the smallest scale possible. Differential Scanning Calorimetry (DSC) is an essential tool for characterizing the thermal hazard of any new tetrazole sulfonyl chloride.

Chemical Stability and Storage

The sulfonyl chloride group is highly sensitive to moisture and nucleophiles.

-

Hydrolysis: Contact with water, including atmospheric moisture, will lead to rapid hydrolysis to the corresponding sulfonic acid, liberating corrosive hydrogen chloride (HCl) gas.[13]

-

Solvent Compatibility: Tetrazole sulfonyl chlorides should be handled in anhydrous, non-nucleophilic solvents. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile, although the stability in any given solvent should be verified.[7][14] Protic or nucleophilic solvents like alcohols or amines are incompatible as they will react directly with the sulfonyl chloride.[7]

| Condition | Compatibility | Rationale & Causality |

| Water/Moisture | NO | Rapid hydrolysis to the inactive sulfonic acid and corrosive HCl.[13] |

| Alcohols (MeOH, EtOH) | NO | Reacts to form sulfonate esters. |

| Primary/Secondary Amines | NO | Reacts rapidly to form sulfonamides. |

| Tertiary Amines (e.g., Et₃N) | Use with Caution | Can act as a base/catalyst but may also promote decomposition or side reactions.[15] |

| Aprotic Solvents (DCM, THF, MeCN) | YES | Generally compatible, but must be anhydrous.[14] |

| Elevated Temperatures | NO | Risk of rapid, exothermic, and potentially explosive decomposition.[5] |

Storage Recommendations: Store tetrazole sulfonyl chlorides in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Storage should be in a cool, dry, and dark place, preferably in a refrigerator and away from heat sources and incompatible materials.[16]

Reactivity Profile: A Tool for Molecular Construction

The high reactivity of the sulfonyl chloride moiety is the primary reason for its synthetic utility. It serves as a powerful electrophile for forging sulfur-nitrogen and sulfur-oxygen bonds.

Reactions with Nucleophiles

The cornerstone reaction of sulfonyl chlorides is their coupling with nucleophiles, particularly amines, to form sulfonamides.

Caption: General reaction of a tetrazole sulfonyl chloride with a primary amine.

-

Mechanism: The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of a chloride ion. A base, such as triethylamine or pyridine, is typically added to scavenge the HCl byproduct.

-

Scope: This reaction is broadly applicable to primary and secondary amines, including aliphatic and aromatic amines.[17] The reaction is often fast and high-yielding.

-

Causality of Experimental Choice: The choice of base is critical. Non-nucleophilic, sterically hindered bases are preferred to avoid competition with the primary nucleophile. The reaction is typically run at low temperatures (e.g., 0 °C to room temperature) to control the exothermic reaction and minimize potential side reactions or decomposition of the starting material.

Experimental Protocols

The following protocols are provided as a validated starting point. Researchers must adapt them based on the specific substrate and scale, always prioritizing safety.

Synthesis of a Representative Tetrazole Sulfonyl Chloride

(Based on general procedures for heteroaromatic sulfonyl chlorides)

This protocol describes a potential route for synthesizing 1-methyl-1H-tetrazole-5-sulfonyl chloride from the corresponding thiol.

Workflow Diagram:

Caption: Workflow for the synthesis of a tetrazole sulfonyl chloride.

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, suspend 1-methyl-1H-tetrazole-5-thiol (1.0 equiv) in a biphasic mixture of dichloromethane (CH₂Cl₂) and aqueous hydrochloric acid (e.g., 1 M).

-

Cooling: Cool the vigorously stirred suspension to below 0 °C using an ice/salt bath.

-

Oxidative Chlorination: Add aqueous sodium hypochlorite (bleach, ~8.25%, ~3.5 equiv) dropwise via the addition funnel, ensuring the internal temperature remains below 0 °C.[14]

-

Reaction Monitoring: Stir the resulting mixture for 30-60 minutes at < 0 °C. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

-

Quenching: Carefully quench the excess oxidant by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at low temperature. The crude product should be used immediately or stored under an inert atmosphere at ≤ 4°C.

General Procedure for Sulfonamide Formation

-

Reaction Setup: Dissolve the amine (1.0 equiv) and a non-nucleophilic base (e.g., triethylamine, 1.2 equiv) in anhydrous dichloromethane (DCM) under an argon or nitrogen atmosphere.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Add a solution of the tetrazole sulfonyl chloride (1.1 equiv) in anhydrous DCM dropwise to the cooled amine solution.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction with DCM and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Safety and Hazard Management

The handling of tetrazole sulfonyl chlorides requires a stringent adherence to safety protocols due to their dual hazards: the inherent instability of the tetrazole ring and the corrosive, reactive nature of the sulfonyl chloride group.

-

Explosion Hazard: Tetrazoles, particularly those with energetic substituents, can be impact- and friction-sensitive and may decompose violently upon heating.[8] Always handle with non-metal spatulas and use a blast shield.

-

Corrosivity: Sulfonyl chlorides are corrosive and cause severe skin burns and eye damage.[13] They react with moisture to produce HCl gas, which is a lachrymator and respiratory irritant.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-retardant lab coat, safety goggles, a face shield, and chemical-resistant gloves.[13]

-

Engineering Controls: All manipulations should be performed within a certified chemical fume hood to prevent inhalation of vapors or dust.[18]

-

Waste Disposal: Quench any residual reagent carefully with a suitable nucleophile (e.g., a dilute solution of a secondary amine in an appropriate solvent) before disposing of waste in accordance with institutional guidelines.

Conclusion

Tetrazole sulfonyl chlorides are potent but sensitive reagents that bridge the worlds of energetic materials and pharmaceutical synthesis. Their utility in creating complex sulfonamides is significant, but their application demands a deep respect for their inherent instability and reactivity. By understanding the structural basis for their behavior, adhering to strict storage and handling protocols, and employing validated experimental procedures, researchers can safely and effectively leverage these unique building blocks in their discovery programs. The insights and protocols within this guide serve as a foundation for this endeavor, empowering scientists to navigate the challenges and unlock the potential of this reactive chemical class.

References

- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 2. nbinno.com [nbinno.com]

- 3. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, thermal behaviors, and energetic properties of asymmetrically substituted tetrazine-based energetic materials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. fishersci.com [fishersci.com]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 4-(2H-tetrazol-5-yl)benzenesulfonyl chloride in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 4-(2H-tetrazol-5-yl)benzenesulfonyl chloride, a key intermediate in pharmaceutical and materials science research. Understanding the solubility of this compound is critical for its effective use in synthesis, purification, and formulation. This document delves into the molecular structure and physicochemical properties of the title compound, explores the theoretical principles governing its solubility, and presents an inferred solubility profile based on the functional groups present. Furthermore, this guide offers a detailed, step-by-step experimental protocol for the precise determination of its solubility in various organic solvents, ensuring scientific integrity and reproducibility. This resource is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solubility characteristics of this important chemical entity.

Molecular Structure and Physicochemical Properties

This compound is a bifunctional molecule featuring a tetrazole ring and a benzenesulfonyl chloride group. This unique combination of functional groups dictates its chemical reactivity and physical properties, most notably its solubility.

-

Molecular Formula: C₇H₅ClN₄O₂S

-

Molecular Weight: 244.66 g/mol

-

CAS Number: 924964-20-5

The structure comprises a central benzene ring substituted with a tetrazole moiety and a sulfonyl chloride group. The tetrazole ring is a five-membered aromatic heterocycle with four nitrogen atoms. It is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor. The sulfonyl chloride group is also highly polar and electron-withdrawing, contributing significantly to the molecule's overall polarity.

Theoretical Principles of Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like." This means that a solute will dissolve best in a solvent that has a similar polarity. The dissolution process involves the breaking of intermolecular forces in the solute (lattice energy) and the solvent, and the formation of new intermolecular forces between the solute and solvent molecules.

Several factors influence the solubility of this compound:

-

Polarity: The presence of the highly polar tetrazole and sulfonyl chloride groups makes the molecule polar. Therefore, it is expected to be more soluble in polar solvents.

-

Hydrogen Bonding: The tetrazole ring can participate in hydrogen bonding, which will enhance its solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that can act as hydrogen bond acceptors (e.g., DMSO, DMF).

-

Dipole-Dipole Interactions: The sulfonyl chloride group has a strong dipole moment, leading to strong dipole-dipole interactions with polar solvent molecules.

-

Van der Waals Forces: The benzene ring contributes to van der Waals forces, which may allow for some solubility in less polar solvents, although this is likely to be limited by the dominant polar functional groups.

Inferred Solubility Profile

While specific quantitative solubility data for this compound is not extensively reported in the literature, an inferred solubility profile can be constructed based on the properties of its constituent functional groups and data from analogous compounds such as benzenesulfonyl chloride and various tetrazole derivatives.

Table 1: Inferred Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Inferred Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Acetone | High to Very High | These solvents are highly polar and can act as hydrogen bond acceptors, effectively solvating both the tetrazole and sulfonyl chloride moieties. Tetrazole-containing compounds are known to be soluble in DMSO and DMF.[1] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High (with caution) | These solvents are polar and can engage in hydrogen bonding. However, the sulfonyl chloride group can react with alcohols, especially at elevated temperatures or over extended periods. Benzenesulfonyl chloride is soluble in alcohol. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a moderate polarity and can engage in dipole-dipole interactions with the sulfonyl chloride group. Toluenesulfonyl chloride is highly soluble in dichloromethane.[2] |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Low to Moderate | These solvents are less polar than the aprotic polar solvents. Benzenesulfonyl chloride is soluble in diethyl ether. |

| Aromatic | Toluene, Benzene | Low | The nonpolar nature of the aromatic ring in the solvent can interact with the benzene ring of the solute, but the highly polar functional groups will limit overall solubility. Benzenesulfonyl chloride is soluble in benzene.[3] |

| Nonpolar | Hexane, Heptane | Very Low to Insoluble | The large difference in polarity between the solute and these nonpolar solvents will result in poor solvation. |

| Water | Insoluble (with reaction) | Aryl sulfonyl chlorides are generally insoluble in water and will hydrolyze to the corresponding sulfonic acid.[4] |

It is crucial to note that the sulfonyl chloride group is susceptible to nucleophilic attack by protic solvents (alcohols, water) and even some polar aprotic solvents under certain conditions. Therefore, for applications requiring the integrity of the sulfonyl chloride group, anhydrous aprotic solvents are recommended.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise, quantitative solubility data, a standardized experimental procedure is essential. The following protocol outlines the widely accepted "shake-flask" method for determining the thermodynamic solubility of a compound.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (high-purity, anhydrous)

-

Analytical balance (± 0.1 mg)